N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide
Description
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide (CAS: 1138443-74-9) is a brominated propanamide derivative characterized by a 2-bromoacetyl group attached to the amino substituent of a phenyl ring, with a propanamide chain at the meta position (). Its molecular formula is C₁₂H₁₅BrN₂O₂ (MW: 299.17 g/mol). Structural analogs of this compound often vary in substitution patterns on the phenyl ring, the nature of the acyl group, or modifications to the propanamide chain.
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-4-3-5-9(6-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVFABXPWJRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is a synthetic compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a bromoacetyl group attached to an amino phenyl moiety. Its chemical formula is , with a molecular weight of approximately 304.17 g/mol. This unique structure contributes to its reactivity and biological interactions.
Key Structural Features:
- Bromoacetyl Group: Known for forming covalent bonds with nucleophilic residues in proteins, influencing their function.
- Amino Phenyl Moiety: Enhances solubility and interaction with biological targets.
The biological activity of this compound primarily arises from its ability to modify proteins through covalent bonding. This modification can lead to alterations in protein conformation, stability, and function, impacting various cellular processes.
Mechanisms include:
- Covalent Modification: The bromoacetyl group reacts with nucleophiles, such as cysteine residues in proteins, leading to functional changes.
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Antimicrobial Activity:
- Studies have shown that derivatives of bromoacetyl compounds possess significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus .
- The compound has been evaluated for its effectiveness against methicillin-resistant strains, indicating potential as an antimicrobial agent.
- Anticancer Properties:
-
Proteomics Applications:
- Utilized in proteomics for studying protein modifications and interactions, aiding in the understanding of cellular mechanisms .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-Aminophenyl)-3-phenylpropanamide | Lacks bromoacetyl group | Moderate anti-cancer properties | Simpler structure |
| N-{3-[(2-Chloroacetyl)amino]phenyl}-3-phenylpropanamide | Chlorine instead of bromine | Potential anti-inflammatory properties | Different halogen |
| N-(4-(Bromobenzoyl)aminophenyl)-3-phenylpropanamide | Benzoyl instead of bromoacetyl | Antimicrobial activity reported | Different acyl group |
The presence of the bromoacetyl group in this compound enhances its reactivity compared to other derivatives, making it a candidate for further research in drug development.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on various bromoacetamides indicated that those with higher lipophilicity exhibited better penetration through bacterial membranes, enhancing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . -
Cytotoxicity Assessment:
Research on related compounds showed significant cytotoxic effects against human cancer cell lines (e.g., MCF-7), suggesting that this compound may also possess similar properties .
Scientific Research Applications
Medicinal Chemistry
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is primarily used in medicinal chemistry for its potential therapeutic applications. Its structural similarity to other bioactive compounds allows it to serve as a lead compound in drug development.
Drug Design and Synthesis
Research has indicated that the compound can be modified to enhance its pharmacological properties. The introduction of various functional groups through multi-step synthesis enables the development of derivatives with improved activity against specific biological targets, such as enzymes and receptors involved in disease processes.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-{3-[(2-Chloroacetyl)amino]phenyl}propanamide | Chloroacetyl group | Anti-inflammatory | Different halogen |
| N-{3-[(2-Iodoacetyl)amino]phenyl}propanamide | Iodoacetyl group | Antimicrobial | Different halogen |
| N-(4-Aminophenyl)-3-phenylpropanamide | Lacks bromoacetyl group | Moderate anti-cancer | Simpler structure |
Biological Research
The compound's interactions with biological macromolecules have been a focal point of research, particularly in understanding its mechanism of action.
Protein Interaction Studies
This compound has been shown to interact with various proteins through covalent modifications, influencing their biological activity. Such studies are crucial for elucidating the compound's role in metabolic pathways and its potential as a therapeutic agent.
Case Study: MAO-B Inhibition
In silico studies have identified similar compounds as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative disorders. The interaction patterns of these compounds provide insights into their potential therapeutic effects and safety profiles compared to non-selective inhibitors .
Proteomics Applications
The compound serves as a valuable reagent in proteomics research, where it aids in the study of protein modifications and interactions.
Covalent Labeling Techniques
This compound can be utilized in covalent labeling techniques to study protein dynamics and functions. This approach helps researchers understand how proteins interact within cellular environments and their roles in disease mechanisms.
Comparison with Similar Compounds
Structural Analogs with Bromoacetyl Modifications
Key Observations :
Propanamide Derivatives with Bioactive Substituents
Key Observations :
Reactivity Trends :
- Bromoacetyl derivatives exhibit higher electrophilicity compared to chloro or methyl counterparts, favoring nucleophilic substitution reactions.
- Propanamide chains with tertiary amines (e.g., dimethylated analogs) show reduced reactivity but improved metabolic stability.
Pharmacological and Physicochemical Properties
| Property | N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide | Bicalutamide (Control) | 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 299.17 | 430.37 | 327.22 |
| LogP (Predicted) | 2.1 | 3.8 | 2.9 |
| Reactivity | High (bromoacetyl group) | Low (sulfonyl/cyano groups) | Moderate (dimethylation reduces electrophilicity) |
| Reported Bioactivity | Not explicitly reported | Anticancer (androgen inhibition) | Not reported; likely intermediate |
Notes:
- Dimethylation () balances lipophilicity but may limit solubility in polar solvents.
Preparation Methods
Classical Acylation Using 2-Bromoacetyl Chloride
The predominant and well-documented method for preparing N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide involves the acylation of 3-aminophenyl propanamide derivatives with 2-bromoacetyl chloride. The general reaction scheme is:
- Starting Materials : 3-amino-phenyl-propanamide or its substituted analogues (e.g., 3-amino-2-methylbenzoic acid derivatives converted to propanamide)
- Acylating Agent : 2-bromoacetyl chloride
- Solvent : Typically anhydrous dichloromethane or other inert organic solvents
- Temperature : Controlled low temperatures (0–5°C) to moderate temperatures to minimize side reactions
- Base : A non-nucleophilic base such as triethylamine or pyridine is used to scavenge HCl formed during acylation
This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of 2-bromoacetyl chloride, yielding the target amide with a bromoacetyl substituent.
Industrial Scale Considerations
On an industrial scale, the synthesis follows similar principles but requires:
- Use of industrial-grade reagents and solvents
- Large-scale reactors with precise control of temperature and stirring
- Optimization of reaction time and stoichiometry to maximize yield and minimize impurities
- Purification steps such as crystallization or column chromatography adapted for scale
Detailed Reaction Mechanism and Analysis
Mechanism
- Nucleophilic Attack : The lone pair on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of 2-bromoacetyl chloride.
- Tetrahedral Intermediate Formation : A transient tetrahedral intermediate forms.
- Elimination : Chloride ion is eliminated, forming the amide bond.
- Proton Transfer : The base present neutralizes the HCl byproduct, preventing protonation of the amide nitrogen.
Reaction Parameters Affecting Yield
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Low temperature (0–5°C) favors selectivity |
| Solvent | Aprotic solvents (e.g., dichloromethane) preferred |
| Base | Triethylamine or pyridine improves yield by scavenging HCl |
| Stoichiometry | Slight excess of 2-bromoacetyl chloride ensures complete conversion |
| Reaction Time | Typically 1–3 hours; prolonged times may cause side reactions |
Purification and Characterization
Purification Methods
- Column Chromatography : Silica gel columns using gradient elution with solvents like ethyl acetate and hexane.
- Crystallization : Recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Washing : Removal of inorganic salts and unreacted starting materials by aqueous washes.
Analytical Techniques
- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of the bromoacetyl methylene protons (singlet near δ 3.8–4.0 ppm) and aromatic protons.
- Mass Spectrometry (MS) : Confirms molecular weight (approx. 299.17 g/mol).
- Elemental Analysis : Validates C, H, N composition.
- Infrared Spectroscopy (IR) : Amide carbonyl stretch (~1650 cm$$^{-1}$$) and C-Br stretch.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical).
Alternative and Advanced Synthetic Approaches
Hydrazide Route
Some research describes preparing related propanamide derivatives by reacting hydrazides with bromoacetylating agents in methanol under equimolar conditions, followed by purification to yield the target amide with brominated substituents.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation with 2-bromoacetyl chloride | 3-amino-2-methylpropanamide or analog | DCM, 0–5°C, triethylamine base | 70–90 | Most common, well-established industrial method |
| Hydrazide + bromoacetylating agent | Hydrazide derivatives | Methanol, equimolar conditions | 60–80 | Alternative route, less common |
| Metal-free cyclization (analogous) | α-Bromoketones + amides/selenamides | Room temp, inert atmosphere | 70–88 | Applied to related heterocycles, potential for adaptation |
Research Findings and Notes
- The bromoacetyl group is highly electrophilic, enabling nucleophilic substitution reactions post-synthesis, which is exploited in biological conjugation and derivative synthesis.
- Reaction conditions are optimized to prevent hydrolysis or side reactions of the bromoacetyl moiety.
- Industrial preparation emphasizes strict control of temperature and stoichiometry to maintain product integrity.
- Purification and characterization protocols are critical for ensuring compound quality, especially for biological applications.
Q & A
What are the common synthetic routes for N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide?
Basic
The synthesis typically involves two key steps: (1) bromoacetylation of a 3-aminophenyl precursor using 2-bromoacetyl bromide under anhydrous conditions, and (2) amide coupling with propanoyl chloride. Critical parameters include maintaining a nitrogen atmosphere, controlling temperature (0–5°C for bromoacetylation, room temperature for amidation), and using aprotic solvents like dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
What characterization techniques are used to confirm the compound’s structural integrity?
Basic
Standard techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and amide bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 311.02).
- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .
How can researchers assess the compound’s stability under varying storage and experimental conditions?
Basic
Conduct accelerated stability studies:
- Thermal Stability : Incubate at 4°C, 25°C, and 40°C for 30 days, monitoring degradation via HPLC.
- Solvent Stability : Test solubility and decomposition in DMSO, ethanol, and aqueous buffers (pH 2–9).
- Light Sensitivity : Expose to UV (254 nm) and visible light, analyzing photodegradation products with LC-MS .
How can reaction conditions be optimized to improve synthetic yield?
Advanced
Use computational reaction design tools:
- Quantum Chemical Calculations : Model transition states and intermediates (e.g., DFT at B3LYP/6-31G* level) to identify energy barriers.
- Reaction Path Search : Employ algorithms (e.g., GRRM) to predict optimal solvent, catalyst, and temperature combinations.
- High-Throughput Screening : Test 10–20 reaction variants in parallel (e.g., varying equivalents of bromoacetylating agent) .
How should conflicting reports about biological activity (e.g., IC50 variability) be resolved?
Advanced
Address discrepancies via:
- Assay Validation : Replicate assays under standardized conditions (e.g., cell line authentication, ATP concentration in kinase assays).
- Orthogonal Assays : Compare results from fluorescence polarization (FP) with surface plasmon resonance (SPR) to confirm binding affinity.
- Purity Reassessment : Use quantitative F NMR (if fluorinated analogs exist) to detect trace impurities affecting activity .
What experimental approaches elucidate the compound’s reaction mechanisms in biological systems?
Advanced
Combine mechanistic probes:
- Isotopic Labeling : Introduce C or H at the bromoacetyl group to track metabolic fate via mass spectrometry.
- Intermediate Trapping : Use nucleophilic scavengers (e.g., glutathione) to isolate reactive intermediates in enzyme inhibition studies.
- Computational Docking : Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
How can researchers identify and characterize unexpected byproducts during synthesis?
Advanced
Employ advanced analytical workflows:
- GC-MS/LC-MS : Detect low-abundance byproducts (e.g., debrominated analogs or dimerization products).
- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) using single-crystal diffraction data (e.g., Mo Kα radiation, 100K) .
- DFT Calculations : Predict plausible byproduct structures and compare with experimental MS/MS fragmentation patterns .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Advanced
Strategies include:
- Analog Synthesis : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) to modulate electronic effects.
- Free-Wilson Analysis : Quantify contributions of specific functional groups to activity using regression models.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to correlate binding stability with experimental IC50 values .
What steps mitigate impurities during large-scale synthesis?
Advanced
Optimize purification protocols:
- Reaction Monitoring : Use TLC (silica gel 60 F254) to track reaction progress and identify impurity onset.
- Recrystallization : Employ solvent pairs (e.g., ethyl acetate/hexane) to remove polar or non-polar impurities.
- Scavenger Resins : Add polymer-bound isocyanate to quench excess bromoacetylating agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
